molecular formula C13H13BFNO2 B7768454 (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid

(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid

Cat. No.: B7768454
M. Wt: 245.06 g/mol
InChI Key: CSNVMFZDDMXQIV-UHFFFAOYSA-N
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Description

(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorophenylamino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoroaniline with formaldehyde to form the intermediate (4-fluorophenyl)aminomethylbenzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Properties

IUPAC Name

[4-[(4-fluoroanilino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BFNO2/c15-12-5-7-13(8-6-12)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNVMFZDDMXQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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